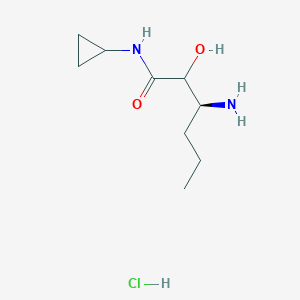

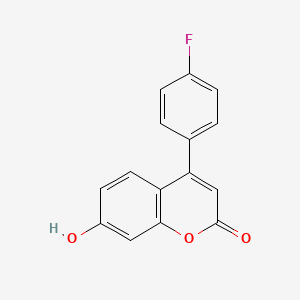

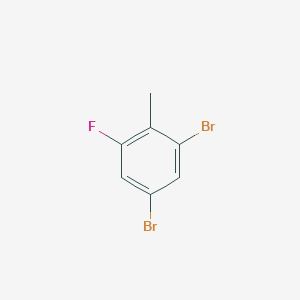

![molecular formula C22H28B2O4S2 B3030067 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene CAS No. 861398-06-3](/img/structure/B3030067.png)

2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzo[1,2-b:4,5-b']dithiophene derivatives has been explored in various studies. For instance, a copolymer of benzo[1,2-b:4,5-b']dithiophene was synthesized through Stille copolymerization, which involved a palladium-catalyzed cross-coupling that preserved bromide functional groups . Another study reported the synthesis of benzo[1,2-b:4,5-b']bis[b]benzochalcogenophenes through two consecutive cyclization reactions, showcasing an efficient method to create pi-extended heteroarenes . Additionally, the synthesis of 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene was achieved from 4,8-dihydrobenzo[1,2-b:4,5-b']dithiophen-4,8-dione, with its structure confirmed by multinuclear NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of benzo[1,2-b:4,5-b']dithiophene derivatives has been characterized using various spectroscopic techniques. Multinuclear NMR spectroscopy, including 1H, 13C, 119Sn, 117Sn NMR, and 2D NMR techniques, was employed to determine the structure and assign chemical shifts of a synthesized monomer for polymer solar cells . The electronic and crystal structures of benzo[1,2-b:4,5-b']bis[b]benzochalcogenophenes were elucidated based on UV-vis spectra, electrochemical measurements, and X-ray structural analyses .

Chemical Reactions Analysis

The chemical reactivity of benzo[1,2-b:4,5-b']dithiophene derivatives has been investigated, particularly in the context of oxidation. Benzo[1,2-b:4,5-b']dithiophenes were oxidized with m-CPBA to yield bis-sulfones, which exhibited a transformation from electron donors to electron acceptors, as indicated by red-shifted absorption and emission spectra and electrochemical analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[1,2-b:4,5-b']dithiophene derivatives have been studied through their application in field-effect transistors. The copolymer synthesized in one study demonstrated a hole mobility of 2 × 10^-3 cm^2/Vs and an on/off ratio >10^6, with negligible hysteresis on standard silicon substrates . In another study, the charge-carrier transport properties of various derivatives were investigated, revealing the importance of thin-film processing for device performance .

Applications De Recherche Scientifique

Polymer Synthesis and Characterization

The compound is utilized in the synthesis of various polymers. For example, its derivatives are involved in the preparation of poly(tetramethylsilarylenesiloxane) derivatives bearing benzo[1,2-b;4,5-b′]dithiophene and benzo[2,1-b;3,4-b′]dithiophene moieties, as reported by Hanamura et al. (2014) (Hanamura et al., 2014). Additionally, it has been used in the synthesis of copolymers like poly[2,6-bis(3-tridecanoxythiophen-2-yl)benzo[1,2-b;4,5-b′]dithiophene], which shows promising field-effect transistor performance (Leenen et al., 2010).

Solar Cell Applications

This compound plays a significant role in the development of materials for solar cells. Liu et al. (2016) synthesized small-molecular arylamine derivatives linked with benzodithiophene moieties, demonstrating their potential as efficient hole transporting materials for stable perovskite solar cells (Liu et al., 2016). Furthermore, Feng et al. (2019) developed wide band-gap copolymers based on this compound for nonfullerene polymer solar cells, achieving significant power conversion efficiency (Feng et al., 2019).

Optoelectronic Properties

Studies have also focused on the optoelectronic properties of materials derived from this compound. Pappenfus et al. (2014) investigated the electronic properties of oxidized benzo[1,2-b:4,5-b']dithiophenes, revealing a transformation from electron donors to electron acceptors (Pappenfus et al., 2014). Additionally, He et al. (2015) designed isostructural low-band-gap small molecules containing a one-atom substitution (S for Se) based on benzo[1,2-b:4,5-b']dithiophene, which affected their photovoltaic performance (He et al., 2015).

Electronic and Structural Studies

The compound is also used in studies focusing on electronic and structural properties. Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and conducted a DFT study to reveal its physicochemical properties (Huang et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of the compound, also known as 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno2,3-fCompounds with similar structures are often used in organic synthesis as intermediates .

Mode of Action

The compound’s mode of action is primarily through its unique reactivity in organic synthesis . It can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that the compound can be used to functionalize other molecules, potentially affecting various biochemical pathways depending on the specific context .

Result of Action

The result of the compound’s action largely depends on its use in specific organic synthesis reactions . As an intermediate, it can contribute to the formation of various complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dark place under an inert atmosphere . These conditions help maintain the compound’s stability and ensure its effective participation in chemical reactions .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28B2O4S2/c1-19(2)20(3,4)26-23(25-19)17-11-13-9-16-14(10-15(13)29-17)12-18(30-16)24-27-21(5,6)22(7,8)28-24/h9-12H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSDQKBGUDHDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28B2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

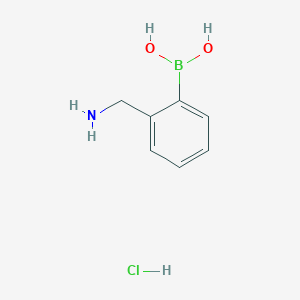

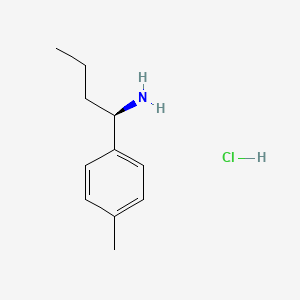

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)

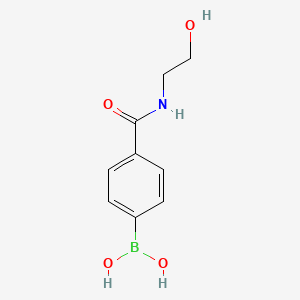

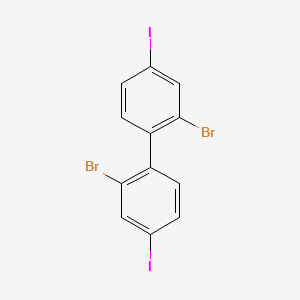

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

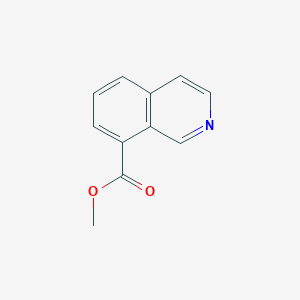

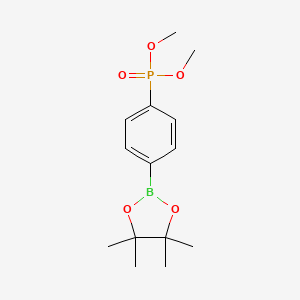

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)